

Application of BI 653048 Phosphate in Hepatitis C Research: Application Notes and Protocols

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Compound of Interest

Compound Name: BI 653048 phosphate

Cat. No.: B606089

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Introduction

BI 653048 phosphate is a selective, orally active, nonsteroidal glucocorticoid (GC) agonist.^[1] While its primary development and research focus has been on its anti-inflammatory properties through glucocorticoid receptor (GR) modulation, it has also been identified as a potential inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document provides an overview of the known applications of BI 653048, with a focus on its potential, though less documented, role in HCV research.

The information regarding its anti-HCV activity originates from the patent WO2005028501A1, where it is referred to as Compound 103.^[1] However, detailed quantitative data and specific experimental protocols from primary research publications on its efficacy against HCV are not readily available in the public domain. Therefore, this document provides available data on its primary glucocorticoid agonist activity and presents a generalized protocol for assessing HCV NS3 protease inhibition as a template for researchers interested in exploring this secondary characteristic of BI 653048.

Data Presentation

Glucocorticoid Receptor Agonist and Other Activities

The following table summarizes the known quantitative data for BI 653048's activity as a glucocorticoid receptor agonist and its effects on various cytochrome P450 enzymes.

Target/Assay	IC50/EC50	Cell Line/System	Reference
Glucocorticoid Receptor (GR)	55 nM (IC50)	Not Specified	[1]
TNF-stimulated IL-6 production	100 nM (IC50)	Mouse RAW cells	[1]
CYP1A2	>50 μ M (IC50)	Not Specified	[1]
CYP2D6	41 μ M (IC50)	Not Specified	[1]
CYP2C9	12 μ M (IC50)	Not Specified	[1]
CYP2C19	9 μ M (IC50)	Not Specified	[1]
CYP3A4	8 μ M (IC50)	Not Specified	[1]
hERG ion channel	>30 μ M (IC50)	Recombinant HEK293 cells	[1]

HCV NS3 Protease Inhibition

As of the latest available information, specific quantitative data (e.g., IC50, EC50, Ki) for the inhibition of HCV NS3 protease by BI 653048 from peer-reviewed scientific literature is not publicly available. The claim of its activity is based on patent literature.

Experimental Protocols

Protocol 1: General HCV NS3/4A Protease FRET Assay

This protocol is a generalized method for evaluating the in vitro enzymatic activity of potential HCV NS3/4A protease inhibitors, such as BI 653048.

Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 653048 against the HCV NS3/4A protease.

Materials:

- Recombinant HCV NS3/4A protease (Genotype 1b)

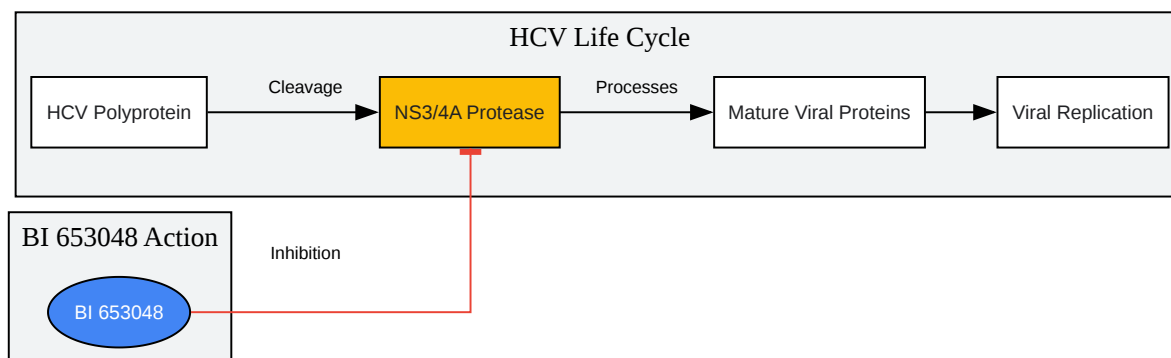
- FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
- **BI 653048 phosphate** dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **BI 653048 phosphate** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 2 µL of the diluted BI 653048 solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Add 18 µL of a pre-mixed solution of HCV NS3/4A protease and the FRET substrate in Assay Buffer to each well. The final concentrations should be optimized, for example, 5 nM protease and 100 nM substrate.
- Incubate the plate at 30°C for 1 hour, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
- Calculate the percentage of inhibition for each concentration of BI 653048 relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the BI 653048 concentration and determine the IC₅₀ value using a non-linear regression curve fit.

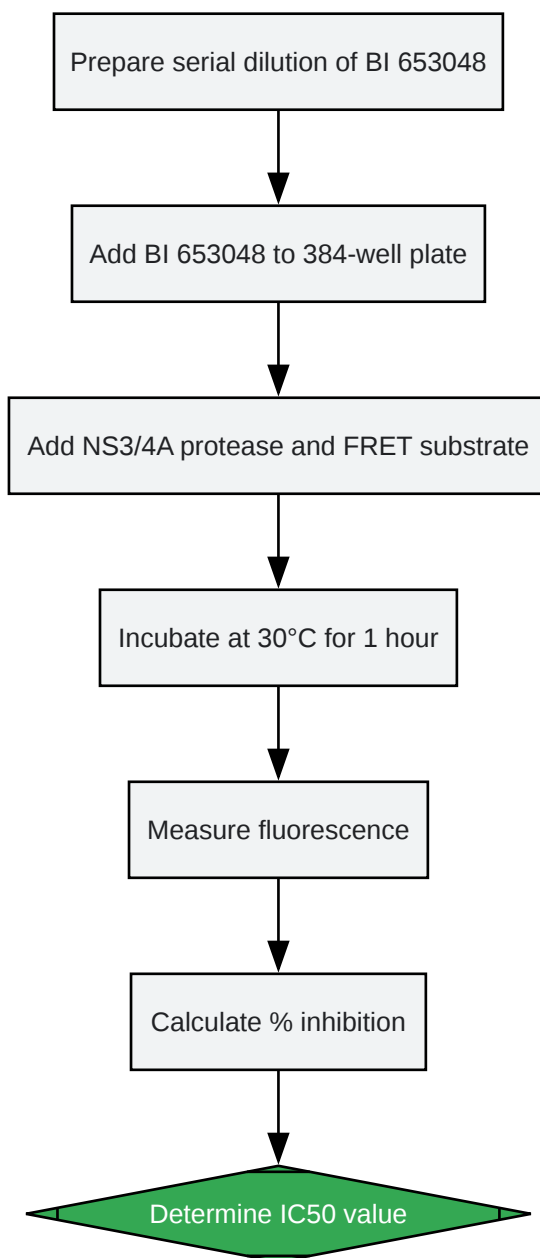
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Proposed inhibitory action of BI 653048 on the HCV NS3/4A protease.



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References

- 1. BI 653048 (PD064803, AUIFRJWXYUNPPV-QFIPXVFZSA-N) [probes-drugs.org]
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